![molecular formula C17H27N3O B14786667 2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and an amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amino alcohol with a suitable reagent to form the pyrrolidine ring . The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides . The final step involves the formation of the amide bond through a coupling reaction between the amine and a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine
In medicinal chemistry, (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide is explored for its potential therapeutic properties. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and functionalization can lead to the development of new materials with desirable properties .
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group may facilitate binding to receptors or enzymes, leading to a biological response. The amide linkage can also play a role in stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
Similar Compounds
Nornicotine: A pyrrolidine derivative with similar structural features.
(2-Pyrrolidin-1-ylphenyl)methylamine: Another pyrrolidine-based compound with different substituents.
(3-Pyrrolidin-1-ylphenyl)methylamine: Similar in structure but with variations in the substituents.
Uniqueness
What sets (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-3-methylbutanamide apart is its specific combination of the pyrrolidine ring, benzyl group, and amide linkage. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H27N3O |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-10-15-8-9-20(12-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,18H2,1-2H3,(H,19,21) |
Clave InChI |
POTNTNYJJFONTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC1CCN(C1)CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


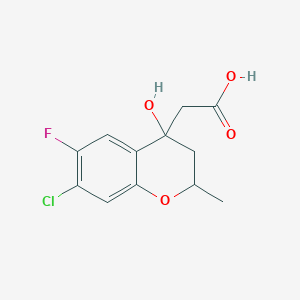
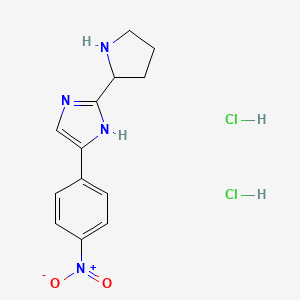
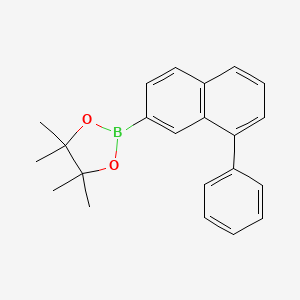
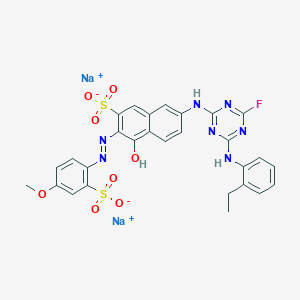
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
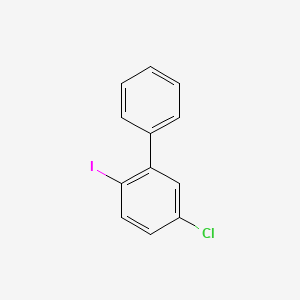


![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
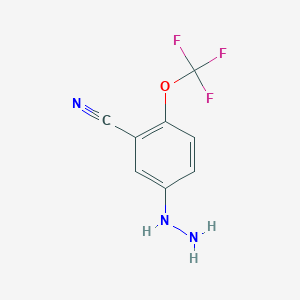

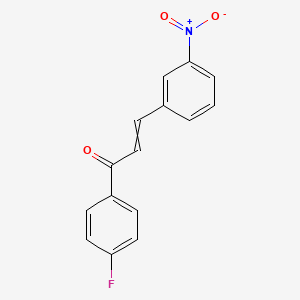
![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
